molecular formula C8H5F3N2O B1409607 2-Hydroxy-5-(trifluoromethyl)pyridine-3-acetonitrile CAS No. 1227580-96-2

2-Hydroxy-5-(trifluoromethyl)pyridine-3-acetonitrile

Cat. No.: B1409607
CAS No.: 1227580-96-2
M. Wt: 202.13 g/mol
InChI Key: PPKGDYICWMPXGY-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(trifluoromethyl)pyridine-3-acetonitrile is a heterocyclic compound that features a pyridine ring substituted with a hydroxy group, a trifluoromethyl group, and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(trifluoromethyl)pyridine-3-acetonitrile typically involves the introduction of the trifluoromethyl group and the acetonitrile group onto a pyridine ring. One common method includes the reaction of 2-hydroxy-5-(trifluoromethyl)pyridine with acetonitrile in the presence of a suitable catalyst and under controlled conditions. The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(trifluoromethyl)pyridine-3-acetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-5-(trifluoromethyl)pyridine-3-acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(trifluoromethyl)pyridine-3-acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-(trifluoromethyl)pyridine: Lacks the acetonitrile group but shares similar chemical properties.

    2-Hydroxy-3-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at a different position.

    5-(Trifluoromethyl)-2-pyridone: Contains a carbonyl group instead of a hydroxy group.

Uniqueness

2-Hydroxy-5-(trifluoromethyl)pyridine-3-acetonitrile is unique due to the presence of both the trifluoromethyl and acetonitrile groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-[2-oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)6-3-5(1-2-12)7(14)13-4-6/h3-4H,1H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKGDYICWMPXGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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